molecular formula C23H19ClN4O3 B2611818 methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate CAS No. 1105200-72-3

methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate

Numéro de catalogue: B2611818
Numéro CAS: 1105200-72-3
Poids moléculaire: 434.88
Clé InChI: KBQKSHZSYDBAPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate” is a chemical compound with the molecular formula C23H19ClN4O3 . It is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyridazine ring, a benzoate group, and a chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups and rings. The core structure is a pyrazolo[3,4-d]pyridazine ring, which is a bicyclic system containing two nitrogen atoms . Attached to this core structure are a 3-chlorophenyl group, a cyclopropyl group, and a benzoate group . The exact three-dimensional structure and conformation would depend on the specific spatial arrangement of these groups, which is not provided in the retrieved sources.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the retrieved sources .

Applications De Recherche Scientifique

Synthesis and Molecular Docking Study

Researchers have explored the synthesis of novel biologically potent heterocyclic compounds, which include molecules similar in structure to the query compound, for their anticancer and antimicrobial activities. These compounds have been evaluated for their potential in overcoming microbial resistance to pharmaceutical drugs, indicating their significance in drug discovery research (Katariya, Vennapu, & Shah, 2021).

Heterocyclic System Synthesis

Another research focus has been on the use of similar compounds in the synthesis of heterocyclic systems. This includes the transformation into derivatives of pyrrole, pyridazinones, and oxazinones, showcasing the compound's utility in creating diverse chemical structures with potential biological activities (Stanovnik, Uršič, Bevk, Toplak, Grošelj, Meden, & Svete, 2006).

Antioxidant Properties and DFT Calculations

In a study focused on the synthesis, characterization, and evaluation of a novel pyrazole derivative, researchers have demonstrated the compound's antioxidant properties through various in vitro assays. This includes detailed computational DFT calculations to understand its molecular structure and reactivity, highlighting its potential as a candidate for further pharmacological studies (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).

Molecular Docking and In Vitro Screening

Another area of research involves molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These studies are essential for identifying compounds with potential biological activities, such as antimicrobial or anticancer properties, through computational and experimental methods (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved sources . As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.

Orientations Futures

Given the diverse pharmacological activities of pyrazole derivatives , this compound could potentially be explored for its biological activities. Future research could involve in vitro and in vivo studies to evaluate its pharmacological effects, toxicity, and therapeutic potential. Additionally, further studies could be conducted to optimize its synthesis and characterize its physical and chemical properties.

Mécanisme D'action

Target of Action

The primary target of the compound methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is an important regulatory factor in the necroptosis signaling pathway .

Mode of Action

This compound interacts with RIPK1, inhibiting its activity. This interaction results in the suppression of the necroptosis signaling pathway .

Biochemical Pathways

The compound affects the necroptosis signaling pathway by inhibiting RIPK1. This inhibition can prevent the downstream effects of this pathway, which include inflammation and cell death .

Pharmacokinetics

It is known that the compound has acceptable pharmacokinetic properties, with an oral bioavailability of 5955% .

Result of Action

The result of the action of this compound is the inhibition of necroptosis, a form of programmed cell death. This can potentially reduce inflammation and other symptoms associated with diseases that involve necroptosis .

Propriétés

IUPAC Name

methyl 4-[[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-31-23(30)16-7-5-14(6-8-16)13-27-22(29)21-19(20(26-27)15-9-10-15)12-25-28(21)18-4-2-3-17(24)11-18/h2-8,11-12,15H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQKSHZSYDBAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.